molecular formula C9H11BrN2 B1388515 2-Bromo-5-(pyrrolidin-1-yl)pyridine CAS No. 1142197-42-9

2-Bromo-5-(pyrrolidin-1-yl)pyridine

Cat. No.: B1388515
CAS No.: 1142197-42-9
M. Wt: 227.1 g/mol
InChI Key: MLWDKMVRHSEBPE-UHFFFAOYSA-N
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Description

2-Bromo-5-(pyrrolidin-1-yl)pyridine is an organic compound with the molecular formula C9H11BrN2 It is a heterocyclic compound containing a pyridine ring substituted with a bromine atom and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(pyrrolidin-1-yl)pyridine typically involves the bromination of 5-(pyrrolidin-1-yl)pyridine. One common method is the reaction of 5-(pyrrolidin-1-yl)pyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to control reaction conditions more precisely and improve yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The pyrrolidine ring can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), or potassium permanganate (KMnO4) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Products include N-oxides and other oxidized derivatives.

    Reduction Reactions: Products include dehalogenated pyridines and reduced pyridine derivatives.

Scientific Research Applications

2-Bromo-5-(pyrrolidin-1-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(pyrrolidin-1-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyridine ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, while the bromine atom can act as a leaving group in substitution reactions. The pyrrolidine ring can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-pyridinecarboxaldehyde
  • 2-Bromo-3-hydroxy-4-methoxybenzaldehyde
  • 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

Uniqueness

2-Bromo-5-(pyrrolidin-1-yl)pyridine is unique due to the presence of both a bromine atom and a pyrrolidine ring on the pyridine scaffold. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The pyrrolidine ring enhances the compound’s three-dimensional structure, potentially improving its interactions with biological targets.

Properties

IUPAC Name

2-bromo-5-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-9-4-3-8(7-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWDKMVRHSEBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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